
3-Allyloxypropionic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-allyloxypropionic acid and its derivatives, such as 3-hydroxypropionic acid, has been extensively studied. A notable approach involves the catalytic conversion of allyl alcohol, highlighting the potential of using bio-renewable pathways. Gold-based and bimetallic catalysts have demonstrated outstanding potential in the aerobic oxidation of allyl alcohol to produce 3-hydroxypropionic acid, which can be related to the synthesis pathway of 3-allyloxypropionic acid (Falletta et al., 2011). This method represents an eco-sustainable pathway, emphasizing the importance of catalyst design in achieving high selectivity and yield.
Molecular Structure Analysis
Molecular structure analysis of 3-allyloxypropionic acid involves understanding its chemical bonding, spatial arrangement, and electronic configuration, which are crucial for predicting reactivity and interactions with other molecules. While specific studies on 3-allyloxypropionic acid's molecular structure are not directly mentioned, the structural analysis of similar compounds, such as 3-hydroxypropionic acid, provides valuable insights into its chemical behavior and properties.
Chemical Reactions and Properties
The chemical reactivity of 3-allyloxypropionic acid is influenced by its functional groups, which participate in various organic reactions. The presence of the allyloxy group allows for nucleophilic substitution reactions, while the carboxylic acid moiety can undergo condensation and esterification reactions. The transformation of allyl alcohol to 3-hydroxypropionic acid via oxidation, as discussed by Della Pina et al. (2009), serves as an example of the type of chemical reactions relevant to 3-allyloxypropionic acid (Della Pina, Falletta, & Rossi, 2009).
Applications De Recherche Scientifique
1. Biotechnological Production
3-Allyloxypropionic acid, more commonly known as 3-hydroxypropionic acid (3-HP), is a significant platform chemical in biotechnology. It has been identified as a key precursor for the production of various value-added compounds like acrylic acid, 1,3-propanediol, methyl acrylate, acrylamide, and others. Research has focused on metabolically engineering various microorganisms, including yeast, Escherichia coli, and cyanobacteria, for the biosynthesis of 3-HP. The use of genetically engineered microorganisms and metabolic pathways utilizing glucose or glycerol as substrates has been explored extensively (Vidra & Németh, 2017).
2. Environmental Sustainability
A notable advancement in the field of 3-HP research is its production from renewable sources, like carbon dioxide. The cyanobacterium Synechocystis sp. PCC 6803 has been engineered to produce 3-HP directly from CO2, highlighting the potential of photosynthetic production of 3-HP from sunlight and CO2. This approach not only offers a sustainable production method but also contributes to carbon capture and utilization (Wang et al., 2016).
3. Synthetic Biology and Metabolic Engineering
The field of synthetic biology has seen significant contributions in terms of developing 3-HP-inducible systems. Research on Pseudomonas putida has led to the identification of inducible promoters and transcriptional regulators that are highly responsive to 3-HP. These discoveries are instrumental in the development of switchable systems and orthogonal gene expression control, which are crucial in synthetic biology and biotechnological applications (Hanko et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-prop-2-enoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-4-9-5-3-6(7)8/h2H,1,3-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJZZFXUVYHXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338972 | |
| Record name | 3-Allyloxypropionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyloxypropionic Acid | |
CAS RN |
22577-15-7 | |
| Record name | 3-Allyloxypropionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Allyloxypropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




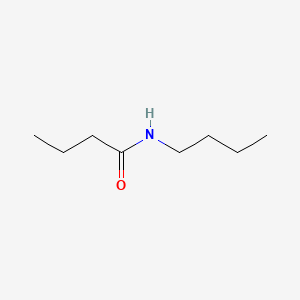
![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
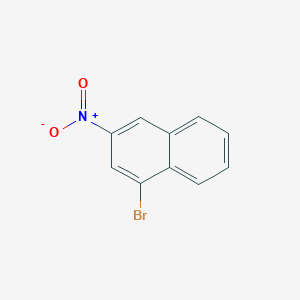
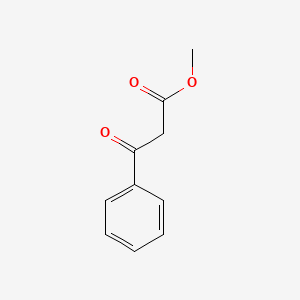
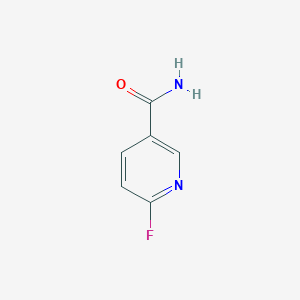
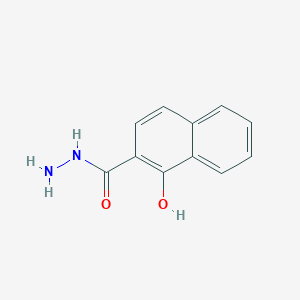
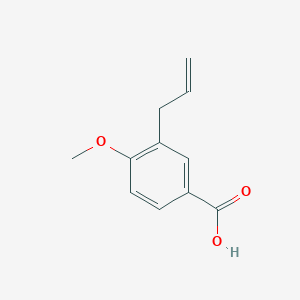
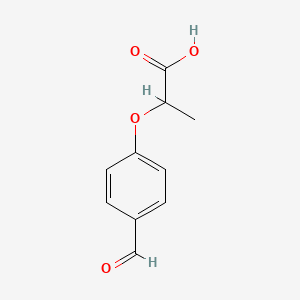

![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)

![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)
